(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride
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Overview
Description
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H17Cl2N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and ammonia, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate: Another derivative of imidazo[1,2-a]pyridine with different functional groups and applications.
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine: A similar compound with variations in the substitution pattern.
Uniqueness
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSKASPLNJWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCCC2=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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